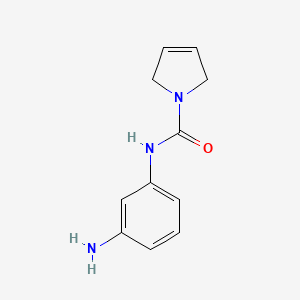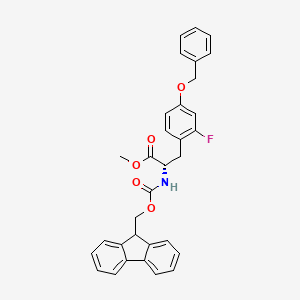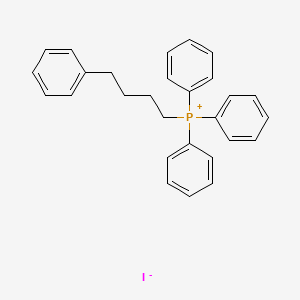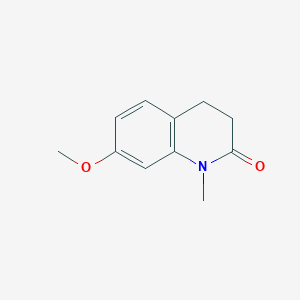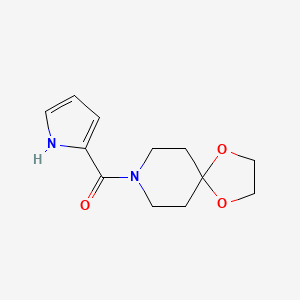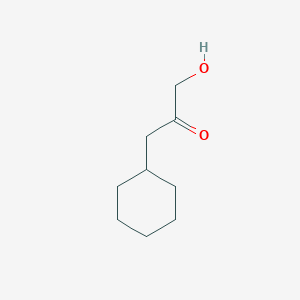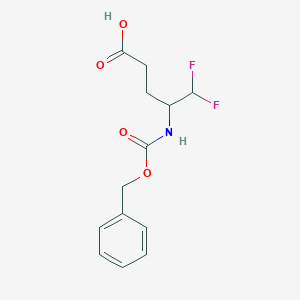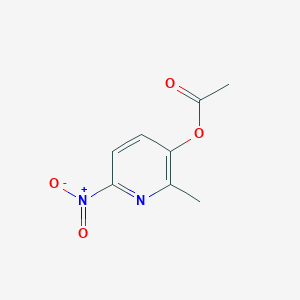
(2-methyl-6-nitropyridin-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-6-nitropyridin-3-yl) acetate is an organic compound that belongs to the class of esters It is derived from acetic acid and 2-methyl-6-nitro-pyridin-3-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester typically involves the esterification of 2-methyl-6-nitro-pyridin-3-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-methyl-6-nitropyridin-3-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-methyl-6-nitro-pyridin-3-ol and acetic acid.
Reduction: 2-methyl-6-amino-pyridin-3-yl ester.
Substitution: Depending on the nucleophile, various substituted pyridinyl esters.
Aplicaciones Científicas De Investigación
(2-methyl-6-nitropyridin-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid 2-methyl-6-nitro-pyridin-3-yl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-6-nitro-pyridin-3-ol: The parent alcohol from which the ester is derived.
2-methyl-6-amino-pyridin-3-yl ester: A reduced form of the ester.
Other pyridinyl esters: Compounds with similar ester functional groups but different substituents on the pyridine ring.
Uniqueness
(2-methyl-6-nitropyridin-3-yl) acetate is unique due to the presence of both the nitro group and the ester functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
(2-methyl-6-nitropyridin-3-yl) acetate |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(14-6(2)11)3-4-8(9-5)10(12)13/h3-4H,1-2H3 |
Clave InChI |
VRUUMXPWKBXADF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-6-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B8389698.png)
